Methopterin - 2410-93-7

Methopterin

Catalog Number: EVT-275402
CAS Number: 2410-93-7
Molecular Formula: C20H21N7O6
Molecular Weight: 455.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methopterin, also known as Methotrxate, is a folate analog that has been extensively studied in scientific research for its potent antimetabolic properties. [, , ] Its primary role in research stems from its ability to inhibit dihydrofolate reductase, a crucial enzyme involved in the synthesis of tetrahydrofolic acid, a vital cofactor for various metabolic reactions, particularly in the synthesis of purines, thymidine, and certain amino acids. [, , , ] This inhibition leads to the disruption of DNA, RNA, and protein synthesis, making Methopterin a powerful tool for studying these fundamental cellular processes. [, , , ]

Aminopterin

Compound Description: Aminopterin (4-aminopteroylglutamic acid) is a folic acid analog and an antineoplastic drug. Like Methopterin, it acts as an antagonist of folic acid, inhibiting the conversion of folic acid to citrovorum factor, which is essential for nucleic acid synthesis []. Aminopterin has been studied for its effects on various cancers, including leukemia and avian lymphoid tumors [, , ].

Relevance: Aminopterin is structurally similar to Methopterin, with the key difference being the absence of a methyl group at the N10 position in Aminopterin. Both compounds share a similar mechanism of action, inhibiting dihydrofolate reductase and disrupting folate metabolism []. They have been investigated for their antitumor activities and are considered classic antifolate agents.

Leucovorin (Citrovorum Factor)

Compound Description: Leucovorin, also known as citrovorum factor (CF) or folinic acid, is a reduced form of folic acid. It plays a crucial role in the synthesis of nucleic acids, serving as a cofactor for various enzymatic reactions []. Leucovorin can counteract the toxic effects of Methopterin by bypassing the metabolic block caused by the drug []. It is often administered after high-dose Methopterin therapy to protect normal cells from toxicity.

Relevance: Leucovorin is a metabolically active form of folic acid that directly participates in the pathways inhibited by Methopterin []. While structurally different, Leucovorin's role as a rescue agent highlights the importance of folate metabolism in Methopterin's mechanism of action.

8-Azaguanine

Compound Description: 8-Azaguanine is a purine analog and an antineoplastic agent that inhibits purine synthesis. It has shown activity against various tumors, including leukemia []. 8-Azaguanine has been studied in combination with Methopterin, demonstrating synergistic antileukemic effects [, ].

Relevance: Although structurally distinct from Methopterin, 8-Azaguanine targets a different aspect of nucleic acid synthesis, complementing Methopterin's inhibitory effects on folate metabolism []. This combination highlights the potential of targeting multiple pathways in cancer chemotherapy.

Thioguanine (6-TG)

Compound Description: Thioguanine, also known as 6-thioguanine (6-TG), is a purine analog and an antineoplastic agent that inhibits DNA and RNA synthesis. It is used in the treatment of acute leukemias, particularly acute myelogenous leukemia (AML) [].

Relevance: Thioguanine, while structurally different from Methopterin, also disrupts nucleic acid synthesis but through a different mechanism. The development of cross-resistance between Thioguanine and Methopterin in certain tumor cell lines suggests interconnected pathways and highlights the challenge of drug resistance in cancer treatment [].

Azaserine

Compound Description: Azaserine is a glutamine analog and an antineoplastic agent that inhibits purine synthesis de novo. It has shown some activity against solid tumors and acute leukemias [].

Relevance: Azaserine, like Methopterin, disrupts the de novo synthesis of purines but targets a different enzyme in the pathway []. Studying the mechanisms of resistance to Azaserine, particularly the metabolic shifts in purine biosynthesis, provides insights into potential resistance mechanisms to antifolates like Methopterin.

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog and an antineoplastic agent. It inhibits thymidylate synthase, an enzyme involved in pyrimidine synthesis, and is incorporated into RNA, disrupting RNA processing and function. 5-FU is used in the treatment of various cancers, including colorectal, breast, and head and neck cancers [].

Relevance: While structurally different from Methopterin, 5-FU targets another key aspect of nucleic acid synthesis – pyrimidine biosynthesis. The observation that resistance to Methopterin in certain tumor cell lines did not confer resistance to 5-FU indicates that these agents likely act on distinct pathways or cellular mechanisms [].

Relevance: Metoprine’s structural differences from Methotrexate, particularly its increased lipophilicity, highlight the impact of physicochemical properties on drug distribution and efficacy. Its ability to overcome certain resistance mechanisms and penetrate the central nervous system showcases the importance of developing antifolates with enhanced pharmacological properties [].

Source and Classification

Methopterin is classified as a pteridine derivative and is structurally related to folic acid. It is recognized as an antifolate agent due to its ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division. Methopterin is often utilized in the treatment of various cancers and autoimmune diseases by disrupting the folate metabolism in rapidly dividing cells.

Synthesis Analysis

The synthesis of methopterin can be achieved through several methods, emphasizing multi-step processes that involve various reagents and conditions. One notable method includes the reaction of 6-bromomethyl pterin with methylamino benzoyl glutamate in the presence of solvents like hydrobromic acid or hydroiodic acid. This reaction typically yields a solid product that can be further purified by dissolving it in an aqueous alcohol solution and adjusting the pH to isolate the crude product .

Another significant synthetic route involves the transformation of methopterin hydrate in the presence of p-toluenesulfonic acid monohydrate and 1,1,1,3,3,3-hexamethyl-disilazane. This reaction is conducted under controlled conditions within an autoclave at elevated temperatures (around 100 °C) for extended periods (up to 21 hours), resulting in high conversion rates (up to 99.8%) and yields ranging from 48% to 75.7% .

Molecular Structure Analysis

Methopterin's molecular structure consists of a pteridine ring system with various functional groups that contribute to its biological activity. The compound's formula is C20H22N8O5C_{20}H_{22}N_{8}O_{5}, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural integrity of methopterin allows it to mimic folate and effectively bind to dihydrofolate reductase.

The molecular weight of methopterin is approximately 446.44 g/mol. Its structural features include:

  • A pteridine core.
  • An amino group.
  • A carboxylate moiety.
  • Multiple aromatic rings that enhance its interaction with biological targets.
Chemical Reactions Analysis

Methopterin undergoes various chemical reactions that can modify its structure and enhance its therapeutic efficacy:

  • Oxidation: Under specific conditions, methopterin can be oxidized to form different oxidation products.
  • Reduction: Reduction reactions can alter the pteridine ring structure, potentially leading to derivatives with varied biological activities.
  • Substitution: Substitution reactions can occur at various positions on the pteridine ring, allowing for the synthesis of diverse derivatives tailored for specific applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions—temperature, solvent choice, and catalysts—are critical for achieving the desired products .

Mechanism of Action

The mechanism of action of methopterin primarily involves its competitive inhibition of dihydrofolate reductase. By mimicking the substrate dihydrofolate, methopterin binds to the active site of the enzyme, preventing it from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism and impairs DNA synthesis in rapidly proliferating cells such as those found in tumors or inflammatory tissues .

Additionally, methopterin has been shown to induce apoptosis in osteoclasts—cells responsible for bone resorption—thereby influencing bone metabolism. This dual action enhances its therapeutic potential in treating conditions like cancer and osteoporosis.

Physical and Chemical Properties Analysis

Methopterin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Methopterin is relatively stable under acidic conditions but can degrade under prolonged exposure to light or high temperatures.
  • Melting Point: The melting point ranges around 200 °C.

Analytical techniques such as high-performance liquid chromatography are commonly employed to assess purity and stability during synthesis .

Applications

Methopterin has significant applications in both clinical and research settings:

  • Cancer Treatment: As an antifolate agent, it is used in chemotherapy regimens for various cancers including leukemia and lymphoma.
  • Autoimmune Disorders: Methopterin is utilized in treating rheumatoid arthritis due to its immunosuppressive properties.
  • Research Tool: It serves as a valuable tool in biochemical research for studying folate metabolism and enzyme interactions.
Historical Development and Early Research

Discovery and Initial Synthesis of Methopterin

Methopterin (also known as 10-methylfolic acid or N10-methylpteroylglutamic acid) emerged as a structural analog of folic acid, synthesized during pioneering antifolate research in the mid-20th century. Initial efforts focused on folate antagonists for leukemia treatment, leading to the development of aminopterin (4-aminofolic acid) by Sidney Farber in 1947 [2] [5]. Due to manufacturing challenges and toxicity concerns, aminopterin was modified to methotrexate (MTX)—later interchangeably termed Methopterin—by substituting a methyl group at the N10 position (Figure 1) [4] [8]. This alteration, finalized in 1949 by scientists at Lederle Laboratories, yielded enhanced chemical stability and reduced toxicity compared to its predecessor [5] [8].

The first clinical application for inflammatory conditions occurred in 1951, when Gubner et al. reported aminopterin’s efficacy in rheumatoid arthritis (RA) and psoriasis. Methopterin/MTX subsequently replaced aminopterin in trials, demonstrating rapid suppression of synovitis and skin lesions. However, the concurrent rise of corticosteroid therapy and ethical concerns over using "cancer drugs" for non-malignant diseases stalled rheumatological adoption for decades [1] [7].

Table 1: Key Structural Differences Between Aminopterin and Methopterin (MTX)

PropertyAminopterinMethopterin (MTX)
Chemical Name4-Aminopteroylglutamic acidN10-Methyl-4-aminopteroylglutamic acid
Synthesis Year19471949
N10 SubstitutionHydrogenMethyl group
StabilityLowHigh
Initial Clinical TargetsLeukemia, RALeukemia, RA, psoriasis

Evolution of Methopterin as an Antifolate Agent

Methopterin’s primary mechanism involves competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for converting dihydrofolate to tetrahydrofolate (THF). THF is essential for de novo synthesis of purines, thymidylate, and amino acids (Figure 2) [2] [8]. Unlike aminopterin, Methopterin’s N10-methyl group facilitated tighter binding to DHFR’s active site while improving metabolic stability [4] [5]. Early biochemical assays confirmed Methopterin’s superior binding affinity (Ki ≈ 10−10 M) over natural folates, depleting intracellular THF pools and impairing DNA/RNA synthesis in proliferating cells [2].

By the 1960s, Methopterin’s specificity was further elucidated:

  • Transport: Utilizes the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT) for cellular uptake [8].
  • Polyglutamation: Once intracellular, MTX is converted to polyglutamated forms (MTX-PG), prolonging its retention and enhancing DHFR inhibition [5] [8].
  • Downstream effects: Depletes thymidine and purines, induces adenosine release (contributing to anti-inflammatory effects), and alters cytokine networks [8].

This mechanistic understanding solidified Methopterin’s role beyond oncology. Dermatologists adopted it for psoriasis in the 1960s, while rheumatologists like Hoffmeister (1972) and Willkens (1980s) reignited interest for RA using intramuscular administration [1] [7].

Key Milestones in Preclinical Studies

Preclinical studies established Methopterin’s efficacy across neoplastic and inflammatory models:

  • Cancer Models:
  • Farber’s 1948 trial in pediatric acute lymphoblastic leukemia (ALL) showed temporary remissions with aminopterin, later replicated with Methopterin [2] [5].
  • Li et al. (1956) demonstrated Methopterin’s curative potential in metastatic choriocarcinoma, the first solid tumor cured by chemotherapy [2] [5].
  • Skipper’s murine leukemia studies (1964) quantified Methopterin’s dose-response relationships and schedule dependency, forming the basis for high-dose regimens with leucovorin rescue [2].

  • Autoimmune/Inflammatory Models:

  • Gubner’s 1951 study showed aminopterin/Methopterin suppressed connective tissue proliferation in experimental formaldehyde-induced arthritis [1] [8].
  • Osteoclast Studies (2000s): Methopterin inhibited osteoclast proliferation, bone resorption, and induced apoptosis via RANKL pathway modulation, explaining its efficacy in erosive arthritis [6].

Table 2: Preclinical Milestones for Methopterin (MTX)

YearStudy ModelKey FindingSignificance
1948Pediatric ALL patientsFirst remission induction with aminopterinValidated antifolates as antineoplastic agents
1951Formaldehyde-induced arthritis (rats)Suppression of synovitis and skin lesionsProposed mechanism for RA/psoriasis application
1956Metastatic choriocarcinomaCurative effect with MTXFirst solid tumor cured by chemotherapy
1964L1210 murine leukemiaDefined dose-schedule relationshipsRationalized high-dose protocols
2008Human osteoclast culturesInhibition of bone resorption and apoptosis inductionExplained bone protection in inflammatory arthritis

These studies laid the foundation for FDA approval of MTX for RA (1988) and its current status as the anchor disease-modifying antirheumatic drug (DMARD) [1] [7].

Table 3: Alternative Names for Methopterin

SynonymChemical Identifier
MethotrexateCAS 59-05-2
AmethopterinDB00563 (DrugBank)
10-Methylfolic acidIUPAC: (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid
N10-Methylpteroylglutamic acidSMILES: CN(CC1=CN=C2NC(N)=NC(C2=N1)=O)C1=CC=C(C=C1)C(=O)NC@@HC(O)=O

Properties

CAS Number

2410-93-7

Product Name

Methopterin

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H21N7O6

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)

InChI Key

HLIXOCXUWGDBNP-UHFFFAOYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Methopterin; 10-Methylfolic acid; NSC 107144; NSC107144; NSC-107144; alpha-Methopterin;

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.